Methyl (R)-(-)-3-hydroxybutyrate

Catalog No.
S1532940
CAS No.
3976-69-0
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-(-)-3-hydroxybutyrate

CAS Number

3976-69-0

Product Name

Methyl (R)-(-)-3-hydroxybutyrate

IUPAC Name

methyl (3R)-3-hydroxybutanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

LDLDJEAVRNAEBW-SCSAIBSYSA-N

SMILES

CC(CC(=O)OC)O

Synonyms

(3R)-3-Hydroxy-butanoic Acid Methyl Ester; (R)-3-Hydroxy-butanoic Acid Methyl Ester; D-(-)- 3-Hydroxy-butyric Acid Methyl Ester; (-)-(3R)-3-Hydroxybutanoic Acid Methyl Ester; (3R)-3-Hydroxybutanoic Acid Methyl Ester; (R)-(-)-3-Hydroxy-n-butyrate Meth

Canonical SMILES

CC(CC(=O)OC)O

Isomeric SMILES

C[C@H](CC(=O)OC)O

D-MBH is a derivative of 3-hydroxybutyric acid (3HB), a key metabolite in the energy metabolism of some bacteria and a component of polyhydroxyalkanoates (PHAs) []. D-MBH is the R-enantiomer of methyl 3-hydroxybutyrate, meaning the hydroxyl group (-OH) is positioned on the right side of the third carbon atom.

D-MBH is not naturally abundant, but researchers are exploring its synthesis and potential applications in areas like chiral synthesis and as a precursor to PHAs [].


Molecular Structure Analysis

D-MBH has the chemical formula C5H10O3. Its structure features a central carbon chain with a methyl group (CH3) attached to the first carbon, a hydroxyl group (-OH) on the third carbon, and a carboxylic acid group (COOH) on the fourth carbon. The key feature is the stereocenter at the third carbon, where the hydroxyl group can be positioned on either the left (S-enantiomer) or right (R-enantiomer) side [].


Chemical Reactions Analysis

Synthesis

There are various methods for D-MBH synthesis. One approach involves the asymmetric reduction of methyl acetoacetate using a chiral reducing agent [].

CH3COCH2COOCH3 + Reducing Agent -> CH3CH(OH)CH2COOCH3 (D-MBH)

Other Reactions


Physical And Chemical Properties Analysis

  • Molecular weight: Approximately 118 g/mol [].
  • Boiling point: Likely in the range of 50-100 °C based on similar esters [].
  • Solubility: Potentially soluble in organic solvents like ethanol and methanol, but likely less soluble in water due to the presence of both the polar hydroxyl group and the nonpolar methyl group.
  • Stability: Esters can undergo hydrolysis in acidic or basic conditions. The stability of D-MBH under various conditions needs further investigation.

Currently, there is no extensive research on the specific mechanism of action of D-MBH in biological systems. However, its potential applications might involve its role as a precursor for the synthesis of PHAs, which are bioplastics produced by some bacteria []. PHAs have applications in sustainable materials development.

Synthesis and Chemical Properties:

Methyl (R)-(-)-3-hydroxybutyrate, also known as D-3-hydroxybutyric acid methyl ester, is a chiral organic molecule with the chemical formula C5H10O3. It exists in both L and D forms, but the D-enantiomer (R-enantiomer) is particularly relevant in scientific research.

Several methods exist for synthesizing Methyl (R)-(-)-3-hydroxybutyrate, including enzymatic methods and chemical synthesis using various chiral starting materials. [Source: Sigma-Aldrich product page for Methyl (R)-3-hydroxybutyrate, ]

The molecule possesses specific chemical properties relevant for research applications, including its:

  • Solubility: It is soluble in water and various organic solvents, allowing for diverse experimental setups. [Source: PubChem entry for Methyl (R)-(-)-3-hydroxybutyrate, ]
  • Optical activity: The D-enantiomer exhibits negative specific rotation, allowing researchers to monitor its presence and concentration in mixtures using polarimetry. [Source: Sigma-Aldrich product page for Methyl (R)-3-hydroxybutyrate, ]

Applications in Research

Methyl (R)-(-)-3-hydroxybutyrate finds applications in various scientific research fields, including:

  • Biochemistry and Metabolism: As a metabolite in the ketone body pathway, it plays a crucial role in energy metabolism, particularly during starvation or prolonged exercise. Researchers utilize it to study various aspects of this pathway, including its regulation and its impact on cellular function. [Source: Review article on the role of ketone bodies in metabolism, ]
  • Neuroscience: D-3-hydroxybutyrate has been investigated for its potential neuroprotective effects and its role in neurological disorders, including Alzheimer's disease and Parkinson's disease. Research explores its ability to modulate neuronal function and protect against neurodegeneration. [Source: Review article on the potential therapeutic effects of D-3-hydroxybutyrate in neurological disorders, ]
  • Drug Discovery and Development: Researchers utilize Methyl (R)-(-)-3-hydroxybutyrate as a building block or starting material for the synthesis of various drug candidates and pharmacological probes. Its chiral properties can be advantageous in the development of targeted therapies.

XLogP3

-0.2

UNII

CL06316S38

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3976-69-0

Wikipedia

(R)-methyl 3-hydroxybutyrate

Dates

Modify: 2023-08-15

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